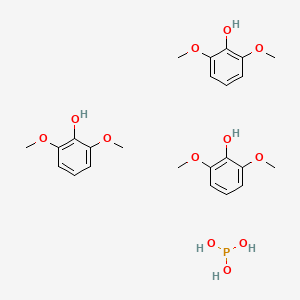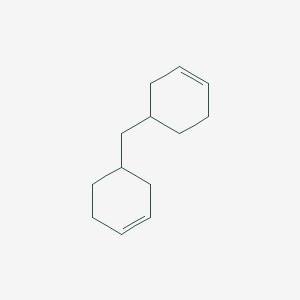
4,4'-Methylenedi(cyclohex-1-ene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenedi(cyclohex-1-ene) is an organic compound with the molecular formula C10H16. It is also known by other names such as α-Terpinolene and p-Mentha-1,4(8)-diene . This compound is characterized by its cyclohexene structure with a methylene bridge connecting two cyclohexene rings.
Vorbereitungsmethoden
The synthesis of 4,4’-Methylenedi(cyclohex-1-ene) can be achieved through various synthetic routes. One common method involves the reaction of cyclohexene with formaldehyde under acidic conditions to form the methylene bridge . Industrial production methods typically involve catalytic processes to ensure high yield and purity. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
4,4’-Methylenedi(cyclohex-1-ene) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the double bonds in the cyclohexene rings to single bonds, forming cyclohexane derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenedi(cyclohex-1-ene) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-Methylenedi(cyclohex-1-ene) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
4,4’-Methylenedi(cyclohex-1-ene) can be compared with other similar compounds, such as:
1-Methylcyclohexene: This compound has a similar cyclohexene structure but with a methyl group instead of a methylene bridge.
3-Methylcyclohexene: Another isomer with a methyl group at a different position on the cyclohexene ring.
4-Methylcyclohexene: Similar to 1-methylcyclohexene but with the methyl group at the fourth position.
The uniqueness of 4,4’-Methylenedi(cyclohex-1-ene) lies in its methylene bridge, which imparts distinct chemical and physical properties compared to its methyl-substituted counterparts.
Eigenschaften
CAS-Nummer |
461024-88-4 |
|---|---|
Molekularformel |
C13H20 |
Molekulargewicht |
176.30 g/mol |
IUPAC-Name |
4-(cyclohex-3-en-1-ylmethyl)cyclohexene |
InChI |
InChI=1S/C13H20/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-3,5,12-13H,4,6-11H2 |
InChI-Schlüssel |
ATXFEHGXHXSMTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)CC2CCC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium bromide](/img/structure/B14253130.png)
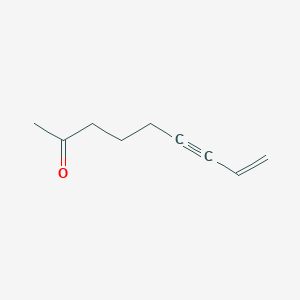
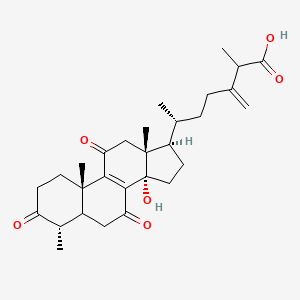
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
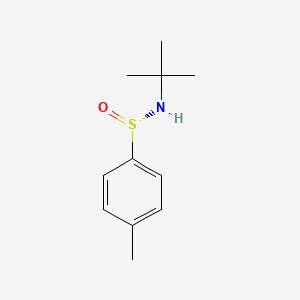
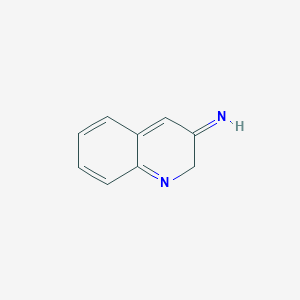
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
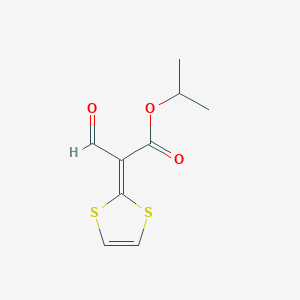
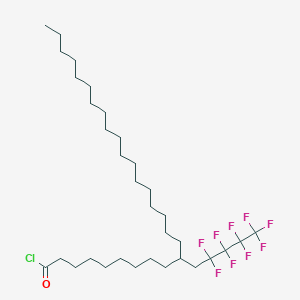

![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)

